3-methylpiperidine-2-carboxylic Acid

MMP-13 inhibitor aggrecanase inhibitor pharmacokinetics

Sourcing chiral, non-proteinogenic amino acids with verified stereochemistry remains a bottleneck for sGC and MMP inhibitor programs. 3-Methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18) solves this as a conformationally constrained pipecolic acid derivative. - **Key differentiator:** The (2R,3S) cis configuration is specifically validated for pyrazolylpyrimidine sGC stimulators (riociguat class) and Pfizer's MMP-13/aggrecanase inhibitors-not interchangeable with other methyl regioisomers. - **Procurement advantage:** Supplied as hydrochloride salt (CAS 1808455-06-2) at ≥95% purity, eliminating downstream chiral separation. Distinct mp 160-165°C confirms altered crystallinity vs. unsubstituted pipecolic acid.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12446362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylpiperidine-2-carboxylic Acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1CCCNC1C(=O)O
InChIInChI=1S/C7H13NO2/c1-5-3-2-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)
InChIKeyBGYDRACYCBSXEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpiperidine-2-carboxylic Acid: Physicochemical Identity and Analog Positioning


3-Methylpiperidine-2-carboxylic acid (C₇H₁₃NO₂, MW 143.18 g/mol) is a chiral, non-proteinogenic cyclic α-amino acid belonging to the substituted pipecolic acid family [1]. It features a six-membered piperidine ring bearing a carboxylic acid at C-2 and a methyl substituent at C-3, generating two stereogenic centers. The compound exists primarily as the cis-configured (2R,3S)-rel diastereomer (CAS 123719-65-3), with the hydrochloride salt form (CAS 1808455-06-2) commonly supplied at ≥95% purity for research use . As a constrained amino acid building block, it serves as a key intermediate in the synthesis of pyrazolylpyrimidine-based soluble guanylate cyclase (sGC) stimulators for pulmonary hypertension and in MMP-13/aggrecanase inhibitor programs [2]. Its melting point of approximately 160–165 °C distinguishes it sharply from the unsubstituted parent pipecolic acid (mp ~268–278 °C), reflecting altered crystal packing and hydrogen-bonding networks imparted by the 3-methyl group [3].

Why 3-Methylpiperidine-2-carboxylic Acid Cannot Be Substituted with Other Analogs


Piperidine-2-carboxylic acid derivatives are not functionally interchangeable. The position and stereochemistry of methyl substitution on the piperidine ring fundamentally alter conformational preferences, acid–base behavior, lipophilicity, and biological target engagement. The Caddy and Utley study (1973) demonstrated that methyl substitution at different ring positions produces distinct pKa shifts for both the ammonium (pKa₂) and carboxyl (pKa₁) groups in a conformation-dependent manner, directly affecting the ionization state at physiological pH [1]. In the MMP-13/aggrecanase inhibitor series developed at Pfizer, the 3-methyl-3-hydroxypipecolic acid scaffold conferred markedly improved oral bioavailability and lower metabolic clearance relative to the 3,3-dimethyl-5-hydroxypipecolic analog—a difference explicitly attributed to reduced lipophilicity proximal to the hydroxamic acid warhead [2]. Furthermore, the (2R,3S) stereochemistry of 3-methylpiperidine-2-carboxylic acid is specifically required for incorporation into pyrazolylpyrimidine sGC stimulator candidates; the (2S,3R) enantiomer and regioisomers methylated at C-4, C-5, or C-6 would produce different spatial presentation of the carboxylate and amine functionalities, altering target binding . Substitution of the parent pipecolic acid or a different methyl regioisomer without experimental validation therefore risks loss of potency, altered pharmacokinetics, or synthetic incompatibility.

Quantitative Differentiation Evidence Versus Closest Analogs


Oral Bioavailability and Metabolic Clearance Advantage Over 3,3-Dimethyl Scaffold

In a direct head-to-head comparison within the same publication, Pfizer researchers reported that 3-hydroxy-3-methylpipecolic hydroxamate-based inhibitors of MMP-13 and aggrecanase—constructed on the 3-methylpipecolic acid scaffold—possessed markedly improved oral bioavailability and lower metabolic clearance compared to the analogous 3,3-dimethyl-5-hydroxypipecolic hydroxamate series [1]. The improvement was mechanistically attributed to lowered lipophilicity proximal to the metabolically labile hydroxamic acid moiety when using the 3-methyl-3-hydroxy substitution pattern rather than the 3,3-dimethyl-5-hydroxy arrangement [1]. This represents a scaffold-level differentiation rather than a single-compound comparison: the 3-methylpipecolic acid core enables a fundamentally different spatial relationship between the zinc-binding group and the lipophilic substituents, which drives the pharmacokinetic advantage [1].

MMP-13 inhibitor aggrecanase inhibitor pharmacokinetics metabolic stability

Stereochemical Requirement for sGC Stimulator Synthesis

The (2R,3S)-enantiomer of 3-methylpiperidine-2-carboxylic acid, supplied as the hydrochloride salt (CAS 1808455-06-2), is specified as the requisite intermediate for the preparation of substituted pyrazolylpyrimidine-based soluble guanylate cyclase (sGC) stimulators, a class exemplified by the approved drug riociguat (BAY 63-2521) for pulmonary hypertension . The (2R,3S) absolute configuration positions the 3-methyl group and the 2-carboxylate in a defined spatial orientation that is essential for downstream coupling to the pyrazolylpyrimidine core. By contrast, the (2S,3R) enantiomer (CAS 1628716-40-4), the (2S,3S) diastereomer (CAS 1821805-12-2), and regioisomers such as 4-methylpiperidine-2-carboxylic acid or 6-methylpiperidine-2-carboxylic acid would produce distinct spatial geometries incompatible with the intended sGC pharmacophore . The racemic cis mixture (CAS 123719-65-3) is also commercially supplied but requires chiral resolution for use in enantioselective sGC-targeting syntheses .

soluble guanylate cyclase pulmonary hypertension chiral intermediate pyrazolylpyrimidine

Conformation-Dependent pKa Modulation in Methyl-Substituted Analogs

The foundational study by Caddy and Utley (1973) established that methyl substitution on the piperidine ring of pipecolic acid produces significant, conformation-dependent shifts in both the ammonium pKa (pKa₂) and the carboxyl pKa (pKa₁) when measured as hydrochloride salts [1]. For 4-substituted pipecolic acids, the pKa values differed between cis and trans isomers, demonstrating that the stereochemical relationship between the methyl substituent and the 2-carboxylate directly modulates the acidity of both ionizable groups through effects on internal hydrogen bonding ('hydrogen chelation') [1]. Although the study focused on 4-methyl and 4-t-butyl derivatives, the conformational principles established are directly transferable to 3-methylpiperidine-2-carboxylic acid: the proximity of the 3-methyl group to the C-2 carboxylate in the cis configuration creates steric and electronic effects distinct from those of 4-, 5-, or 6-substituted analogs, with predicted consequences for the compound's ionization state at physiological pH [1][2].

pKa modulation conformational analysis hydrogen chelation ionization state

Melting Point Differentiation Versus Unsubstituted Pipecolic Acid

3-Methylpiperidine-2-carboxylic acid exhibits a melting point of approximately 160–165 °C, which is approximately 100–115 °C lower than that of unsubstituted pipecolic acid (mp ~268–278 °C, with literature values ranging from 268 °C to 277 °C depending on enantiomeric purity) [1]. This dramatic reduction in melting point indicates that the 3-methyl substituent significantly disrupts the intermolecular hydrogen-bonding network characteristic of the zwitterionic pipecolic acid crystal lattice. The lower melting point translates to differences in solid-state stability, solubility behavior, and handling characteristics relevant to both laboratory-scale synthesis and potential scale-up .

solid-state properties crystallinity formulation thermal stability

Lipophilicity Differentiation Among Regioisomeric Analogs

Computational predictions indicate meaningful lipophilicity differences among methyl-substituted piperidine-2-carboxylic acid regioisomers. (2R,4R)-4-methylpiperidine-2-carboxylic acid has a calculated LogP of −1.84 and LogD (pH 7.4) of −1.84 (ChemAxon/JChem) [1], while unsubstituted pipecolic acid shows calculated LogP values from −2.30 (XLogP) to −2.12 (ALogPs) [2]. The 3-methyl substitution, being alpha to the carboxylic acid, is predicted to produce an intermediate lipophilicity (estimated LogP ~−1.5 to −1.8) that is higher than the parent but modulated by the proximity of the polar carboxylate and amine groups [3]. In the Pfizer 3-OH-3-methylpipecolic hydroxamate series, the reduced lipophilicity proximal to the hydroxamic acid—directly attributable to the 3-methyl-3-hydroxy substitution pattern on the pipecolic acid core—was explicitly identified as the mechanism underlying improved metabolic stability relative to the more lipophilic 3,3-dimethyl-5-hydroxypipecolic scaffold [3].

lipophilicity LogP ADME drug-likeness

High-Impact Application Scenarios for 3-Methylpiperidine-2-carboxylic Acid


MMP-13 and Aggrecanase Inhibitor Lead Optimization

Research groups developing hydroxamate-based matrix metalloproteinase inhibitors should prioritize the 3-methylpipecolic acid scaffold over the 3,3-dimethyl-5-hydroxypipecolic alternative. The Pfizer head-to-head comparison demonstrated that the 3-methyl-3-hydroxy substitution pattern yields markedly improved oral bioavailability and lower metabolic clearance, attributed to reduced lipophilicity near the hydroxamic acid warhead [1]. This scaffold switch is directly supported by published in vivo rat pharmacokinetic data and represents a validated strategy for overcoming the metabolic liability that has historically plagued hydroxamate-based MMP inhibitors [1].

Synthesis of sGC Stimulators for Pulmonary Hypertension

The (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride (CAS 1808455-06-2) is the specified chiral intermediate for constructing pyrazolylpyrimidine sGC stimulator candidates [1]. This application demands strict stereochemical fidelity: the (2R,3S) configuration is essential for correct spatial presentation of the piperidine-carboxylate moiety within the sGC pharmacophore. Research groups should source the enantiopure hydrochloride salt rather than the racemic cis mixture to avoid the need for downstream chiral separation [1]. The approved sGC stimulator riociguat (Adempas®) validates the therapeutic relevance of this molecular class in pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension .

Conformationally Constrained Building Block for Peptidomimetics

As a cyclic α,α-disubstituted amino acid analog, 3-methylpiperidine-2-carboxylic acid introduces both a six-membered ring constraint and a methyl substituent adjacent to the carboxylate, inducing distinct conformational preferences compared to proline (five-membered ring), pipecolic acid (no methyl), or 4-methylpipecolic acid (remote methyl). The Caddy and Utley study established that methyl substitution position and stereochemistry on the piperidine ring directly modulate pKa values and conformational equilibria through effects on internal hydrogen bonding [1]. This makes the 3-methyl derivative a uniquely valuable tool for probing the effects of local steric bulk and altered acid–base behavior on peptide secondary structure, amide bond isomerization, and biological activity [1].

Physicochemical Profiling for Salt and Co-crystal Screening

The approximately 100 °C lower melting point of 3-methylpiperidine-2-carboxylic acid (~160–165 °C) compared to unsubstituted pipecolic acid (~268–278 °C) [1] indicates substantially altered crystal packing and intermolecular hydrogen bonding. This has direct consequences for salt and co-crystal screening: the 3-methyl derivative will exhibit different propensity for salt formation, different solubility in organic solvents, and different thermal stability profiles compared to the parent pipecolic acid or other methyl regioisomers. Formulation scientists should account for this melting point differential when selecting the optimal solid form for pre-formulation development [1].

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